molecular formula C29H31F3N2O3 B1664791 Almorexant CAS No. 871224-64-5

Almorexant

Número de catálogo B1664791
Número CAS: 871224-64-5
Peso molecular: 512.6 g/mol
Clave InChI: DKMACHNQISHMDN-RPLLCQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The chiral tetrahydroisoquinoline core structure of Almorexant was prepared via iridium-catalysed asymmetric intramolecular allylic amidation . Further key catalytic steps of the synthesis include an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .


Chemical Reactions Analysis

The synthesis of Almorexant involves several key catalytic steps including an iridium-catalysed asymmetric intramolecular allylic amidation and an oxidative Heck reaction .


Physical And Chemical Properties Analysis

Almorexant has a molecular formula of C29H31F3N2O3 and a molar mass of 512.573 g·mol−1 . It has a density of 1.2±0.1 g/cm3, a boiling point of 620.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 136.2±0.3 cm3 and it has a polar surface area of 51 Å2 .

Aplicaciones Científicas De Investigación

1. Treatment of Primary Insomnia in Elderly Patients

  • Summary of Application: Almorexant, a dual orexin receptor antagonist, was used in a sleep laboratory study to determine its dose-related efficacy and safety in elderly patients with primary chronic insomnia .
  • Methods of Application: Elderly patients with primary insomnia were enrolled into a prospective, randomized, double-blind, placebo-controlled, multicenter dose-finding study with a five-period, five-way Latin square cross-over design. Patients were randomized to one of 10 unique sequences of two-night treatment with oral almorexant 25, 50, 100, or 200 mg capsules, or matching placebo .
  • Results: Significant, dose-related improvements (reductions) in mean wake time after sleep onset (WASO) were observed with almorexant. Mean total sleep time was significantly increased with each almorexant dose. Latency to persistent sleep was statistically significantly reduced only with almorexant 200 mg versus placebo .

2. Attenuation of Ethanol Self-Administration

  • Summary of Application: Almorexant, a dual orexin/hypocretin R1 and R2 receptor antagonist, has been shown to reduce ethanol self-administration when administered in the ventral tegmental area .
  • Methods of Application: The study combined behavioral assays with in vitro biochemical and electrophysiological techniques. It used an operant self-administration paradigm to demonstrate that systemic administration of almorexant decreased operant self-administration of 20% ethanol .
  • Results: The results demonstrated that orexin/hypocretin receptors in distinct brain regions regulate ethanol and sucrose mediated behaviors .

3. Sleep Promotion Without Impairment of Performance

  • Summary of Application: Almorexant, a hypocretin/orexin antagonist, has been shown to promote sleep without impairing performance in rats .
  • Methods of Application: The study compared the performance of rats in the Morris Water Maze in the presence of Almorexant vs. Zolpidem (a GABA A receptor modulator). Performance in spatial reference memory (SRM) and spatial working memory (SWM) tasks were assessed during the dark period after equipotent sleep-promoting doses (100 mg/kg, po) following undisturbed and sleep deprivation (SD) conditions .
  • Results: Almorexant-treated rats were indistinguishable from vehicle (VEH)-treated rats for all SRM performance measures after both the undisturbed and 6 h SD conditions. In contrast, Zolpidem-treated rats showed impairments in all parameters measured compared to VEH or Almorexant in the undisturbed conditions .

4. Decrease of Orexin-Induced Locomotion

  • Summary of Application: Almorexant, a dual orexin receptor antagonist, has been shown to decrease orexin-induced locomotion by blocking Orexin 2 receptors .
  • Methods of Application: The study combined behavioral assays with in vitro biochemical and electrophysiological techniques. It used an operant self-administration paradigm to demonstrate that systemic administration of almorexant decreased operant self-administration of 20% ethanol .
  • Results: The results demonstrated that orexin/hypocretin receptors in distinct brain regions regulate ethanol and sucrose mediated behaviors .

5. Learning and Memory in Mice

  • Summary of Application: Almorexant has been studied for its effects on learning and memory in 8-month-old APP/PS1 mice .

6. Sleep Mechanisms

  • Summary of Application: Almorexant has been studied for its effects on sleep mechanisms .
  • Methods of Application: The study involved the use of mice lacking orexin receptors to determine the contribution of OX1R and OX2R to orexin A-induced locomotion and to almorexant-induced sleep .
  • Results: Almorexant attenuated orexin A-induced locomotion. As in other species, almorexant dose-dependently increased rapid eye movement sleep (REM) and nonREM sleep in mice .

Propiedades

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almorexant

CAS RN

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant
Reactant of Route 2
Reactant of Route 2
Almorexant
Reactant of Route 3
Reactant of Route 3
Almorexant
Reactant of Route 4
Reactant of Route 4
Almorexant
Reactant of Route 5
Reactant of Route 5
Almorexant
Reactant of Route 6
Reactant of Route 6
Almorexant

Citations

For This Compound
1,500
Citations
RT Owen, R Castaner, J Bolos, C Estivill - Drugs of the Future, 2009 - access.portico.org
Almorexant is a novel, selective, orally active dual orexin OX1 and OX2 receptor antagonist. It is rapidly absorbed and distributed and shows no tendency to accumulate with repeated …
Number of citations: 20 access.portico.org
J Black, G Pillar, J Hedner, O Polo, O Berkani… - Sleep medicine, 2017 - Elsevier
… with almorexant 200 mg, 3) sleep maintenance with almorexant 100 mg, 4) sleep initiation and … sleep time with almorexant 100 mg, 5) sleep quality and dWRT with almorexant 200 mg, …
Number of citations: 45 www.sciencedirect.com
P Hoever, S De Haas, J Winkler… - Clinical …, 2010 - Wiley Online Library
… (6 on almorexant, 2 on placebo, 2 on zolpidem 10 mg). Almorexant was well tolerated with no … reduced following daytime administration of zolpidem or almorexant at doses of ≥400 mg. …
Number of citations: 107 ascpt.onlinelibrary.wiley.com
T Roth, J Black, R Cluydts, P Charef, M Cavallaro… - Sleep, 2017 - academic.oup.com
… was significantly increased with each almorexant dose (mean … significantly reduced only with almorexant 200 mg versus … Adverse events were similar between all almorexant dose …
Number of citations: 29 academic.oup.com
GM Mang, T Dürst, H Bürki, S Imobersteg… - Sleep, 2012 - academic.oup.com
… we characterized the effects of almorexant and the role of OX … : (1) the effects of almorexant on orexin-induced locomotion; (2… of almorexant on sleep; and (4) the effects of almorexant on …
Number of citations: 93 academic.oup.com
M Hoch, P Hoever, J Zisowsky, A Priestley, D Fleet… - Pharmacology, 2012 - karger.com
… The V ss of almorexant further indicates that almorexant is widely distributed into the … of action of almorexant. A dedicated mass balance study with radiolabeled almorexant is needed for …
Number of citations: 13 karger.com
P Hoever, SL de Haas, G Dorffner… - Journal of …, 2012 - journals.sagepub.com
The objectives of this study were to investigate the multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual orexin receptor antagonist almorexant. …
Number of citations: 70 journals.sagepub.com
J Dingemanse, M Gehin, HG Cruz… - Drug Design …, 2014 - Taylor & Francis
… compression; almorexant has an absolute bioavailability of 11.2%; and almorexant modestly … developed to increase the bioavailability of almorexant. The geometric mean ratios of the …
Number of citations: 3 www.tandfonline.com
J Dingemanse, P Hoever, M Hoch, A Treiber… - Drug Metabolism and …, 2013 - ASPET
… of almorexant in humans. After oral administration of a 200-mg dose of 14 C-almorexant, almorexant was … Unchanged almorexant was not found in urine and represented 10% of the …
Number of citations: 9 dmd.aspetjournals.org
TC Neylan, A Richards, TJ Metzler, LM Ruoff, J Varbel… - Sleep, 2020 - academic.oup.com
Study Objectives Hypnotic medications can adversely affect behavior during unanticipated awakenings during the night. Animals treated with the hypocretin (Hcrt) receptor antagonist …
Number of citations: 25 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.